Physicochemical Distinction from Salicylamide: Solubility and Ionization Profile
Salethamide maleate is a salt formed by the reaction of the basic amine-containing salethamide free base with maleic acid, a strategy used to enhance aqueous solubility . This represents a major physicochemical differentiator from the parent salicylamide (CAS 65-45-2), which is a neutral, poorly water-soluble compound (0.2% solubility at 30°C, pKa 8.2) [1]. While specific solubility data for salethamide maleate is not available in primary public literature, the presence of the ionizable diethylamino group (expected pKa ~9-10) and the maleate counterion is a definitive class-level indicator of significantly higher aqueous solubility at physiologically relevant pHs, which directly impacts formulation requirements and in vitro assay performance.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Not available in primary public sources |
| Comparator Or Baseline | Salicylamide (CAS 65-45-2) - 0.2% at 30°C |
| Quantified Difference | N/A - Class-level property difference |
| Conditions | Chemical structure comparison |
Why This Matters
The enhanced solubility inferred from the salt form is critical for researchers requiring higher concentrations in aqueous buffers for in vitro assays or for developing liquid formulations, where salicylamide would be unsuitable.
- [1] DrugFuture. Salicylamide. Properties and solubility data. View Source
